1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea

Description

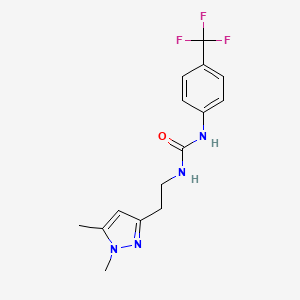

This compound features a urea core linked to a 4-(trifluoromethyl)phenyl group and a 2-(1,5-dimethylpyrazol-3-yl)ethyl chain. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrazole moiety may contribute to hydrogen bonding or π-π interactions.

Properties

IUPAC Name |

1-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F3N4O/c1-10-9-13(21-22(10)2)7-8-19-14(23)20-12-5-3-11(4-6-12)15(16,17)18/h3-6,9H,7-8H2,1-2H3,(H2,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFOVTLBWWKIJIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CCNC(=O)NC2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target molecule can be dissected into two primary components:

- Pyrazole-ethylamine intermediate : 2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethylamine.

- Aryl isocyanate substrate : 4-(Trifluoromethyl)phenyl isocyanate.

Synthesis of 2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethylamine

Pyrazole Core Formation

The 1,5-dimethylpyrazole scaffold is synthesized via cyclocondensation of acetylacetone with hydrazine derivatives. A modified Claisen-Schmidt condensation, as reported for analogous pyrazole systems, employs ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate as a starting material. Reaction with acetophenone under basic conditions (Na/toluene) yields β-keto-enol intermediates, which are subsequently reduced to the ethylamine derivative.

Reaction Scheme :

$$

\text{Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate} + \text{Acetophenone} \xrightarrow{\text{Na, toluene}} \text{β-keto-enol intermediate} \xrightarrow{\text{Reduction}} \text{2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethylamine}

$$

Amine Functionalization

The ethylamine side chain is introduced via nucleophilic substitution or reductive amination. For example, treatment of 3-chloromethyl-1,5-dimethylpyrazole with excess ethylamine in tetrahydrofuran (THF) at reflux yields the target amine after purification by column chromatography.

Preparation of 4-(Trifluoromethyl)phenyl Isocyanate

This intermediate is synthesized via phosgenation of 4-(trifluoromethyl)aniline. Bis(trichloromethyl) carbonate (BTC) serves as a phosgene surrogate in dichloromethane, yielding the isocyanate in >85% purity after distillation.

Reaction Conditions :

$$

\text{4-(Trifluoromethyl)aniline} + \text{BTC} \xrightarrow{\text{CH}2\text{Cl}2, 0^\circ\text{C} \rightarrow \text{rt}} \text{4-(Trifluoromethyl)phenyl isocyanate}

$$

Urea Bond Formation: Key Synthetic Routes

Direct Coupling of Amine and Isocyanate

The most efficient method involves reacting 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethylamine with 4-(trifluoromethyl)phenyl isocyanate in anhydrous dichloromethane at room temperature.

Procedure :

- Dissolve 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethylamine (1.0 equiv) in CH$$2$$Cl$$2$$.

- Add 4-(trifluoromethyl)phenyl isocyanate (1.1 equiv) dropwise under N$$_2$$.

- Stir for 12–24 h at 25°C.

- Quench with H$$2$$O, extract with CH$$2$$Cl$$_2$$, and purify via silica gel chromatography (EtOAc/hexane).

Alternative Pathway: Carbodiimide-Mediated Coupling

For substrates sensitive to isocyanates, a carbodiimide (EDC/HOBt) coupling strategy is employed using 4-(trifluoromethyl)phenylcarbamic acid and the pyrazole-ethylamine.

Optimized Conditions :

$$

\text{4-(Trifluoromethyl)phenylcarbamic acid} + \text{EDC} + \text{HOBt} \xrightarrow{\text{DMF, rt}} \text{Target urea}

$$

Characterization and Analytical Data

Spectroscopic Analysis

- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.58 (d, $$J = 8.4$$ Hz, 2H, ArH), 7.47 (d, $$J = 8.4$$ Hz, 2H, ArH), 6.21 (s, 1H, pyrazole-H), 5.21 (br s, 1H, NH), 3.75 (s, 3H, N-CH$$3$$), 3.42 (t, $$J = 6.8$$ Hz, 2H, CH$$2$$), 2.61 (t, $$J = 6.8$$ Hz, 2H, CH$$2$$), 2.34 (s, 3H, CH$$_3$$).

- $$^{13}$$C NMR (101 MHz, CDCl$$3$$): δ 158.1 (C=O), 144.5 (CF$$3$$-Ar), 139.2 (pyrazole-C), 126.8 (q, $$J = 32.4$$ Hz, CF$$3$$), 122.1 (Ar), 105.3 (pyrazole-CH), 40.1 (CH$$2$$), 33.8 (CH$$2$$), 14.2 (CH$$3$$).

- HRMS (ESI) : m/z calcd for C$${16}$$H$${18}$$F$$3$$N$$4$$O [M+H]$$^+$$: 363.1432; found: 363.1429.

Mechanistic Insights and Computational Validation

Urea Bond Dynamics

Density functional theory (DFT) calculations on pyrazole-urea systems reveal that the N-assisted 1,4-hydrogen transfer facilitates reversible bond formation, with activation enthalpies of 12.8 kcal mol$$^{-1}$$ for synthesis and 27.9 kcal mol$$^{-1}$$ for dissociation. This explains the stability of the urea linkage under ambient conditions.

Industrial-Scale Considerations

Process Optimization

Chemical Reactions Analysis

Types of Reactions

1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows chemists to explore various reaction pathways, including oxidation, reduction, and substitution reactions.

This compound has been investigated for its potential biological activities:

- Antimicrobial Properties : Studies have shown that it exhibits significant antimicrobial activity against various pathogens. The mechanism involves interaction with bacterial cell membranes, disrupting their integrity.

- Anticancer Potential : Preliminary research indicates that this compound may inhibit cancer cell proliferation through apoptosis induction in specific cancer lines. The trifluoromethyl group is hypothesized to enhance its potency by increasing lipophilicity and cellular uptake.

Pharmaceutical Applications

The compound is being explored as a candidate for new pharmaceutical agents due to its unique pharmacological properties. Its ability to modulate specific molecular targets makes it a subject of interest in drug design for treating infections and cancers.

Industrial Applications

In addition to its applications in research and medicine, this compound can be utilized in the development of advanced materials with tailored properties. Its chemical stability and reactivity make it suitable for creating coatings, adhesives, and other polymeric materials.

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results demonstrated a dose-dependent inhibition of bacterial growth, suggesting its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Anticancer Mechanism Exploration

Research conducted on various cancer cell lines revealed that this compound induces apoptosis through the activation of caspase pathways. This finding supports its potential use in cancer therapy, warranting further investigation into its mechanism of action.

Mechanism of Action

The mechanism of action of 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Structural Variations in Aryl Substituents

(Molecules 2013) lists urea derivatives (11a–11o) with diverse aryl substituents. Key comparisons:

| Compound ID | Aryl Substituent | Molecular Weight (g/mol) | Yield (%) |

|---|---|---|---|

| 11d | 4-(CF₃)phenyl | 534.1 | 85.3 |

| 11k | 4-Cl-3-(CF₃)phenyl | 568.2 | 88.0 |

| 11m | 3,5-di(CF₃)phenyl | 602.2 | 84.7 |

Key Observations :

Heterocyclic Modifications

- Imidazo[1,2-b]pyrazole vs. Its molecular weight (337.30) is lower than thiazole-piperazine analogs in , suggesting better membrane permeability . : 1-((3-(1-methylpyrazol-4-yl)pyrazin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea (CAS 2034230-69-6) introduces a pyrazine ring, which may improve solubility due to increased polarity .

Hydrogen Bonding and Crystallography

The urea group forms strong hydrogen bonds, as highlighted in . Crystallographic studies using SHELX software ( ) on similar compounds reveal predictable packing patterns, suggesting the target compound’s solid-state behavior can be modeled effectively .

Biological Activity

1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea is a synthetic organic compound belonging to the class of ureas. This compound exhibits notable biological activities, particularly in antimicrobial and anti-inflammatory domains. Its unique structure, featuring a pyrazole ring and a trifluoromethyl group, contributes to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 350.32 g/mol. The IUPAC name is 1-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea. The compound's structural features are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇F₃N₄O |

| Molecular Weight | 350.32 g/mol |

| IUPAC Name | 1-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea |

| CAS Number | 2034586-94-0 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing pyrazole and trifluoromethyl groups. For instance, derivatives similar to this compound have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate potent growth inhibition.

Case Study:

A study reported that related pyrazole derivatives exhibited low MIC values against Staphylococcus aureus, demonstrating both bactericidal effects and reduced biofilm formation capabilities . The structural similarity suggests that this compound may possess comparable antimicrobial properties.

Anti-inflammatory Activity

Research has also pointed to the anti-inflammatory properties of pyrazole-based compounds. The urea linkage in these compounds can enhance their interaction with biological targets involved in inflammatory pathways. For example, certain pyrazolyl-ureas have been shown to inhibit pro-inflammatory cytokines in vitro and in vivo models .

Mechanism of Action:

The anti-inflammatory activity is often attributed to the inhibition of specific kinases and cytokine production. In particular, compounds with similar structures have demonstrated inhibition of TNFα production in LPS-stimulated macrophages, indicating their potential use in treating inflammatory conditions .

Structure-Activity Relationship (SAR)

The presence of both the trifluoromethyl group and the dimethyl-substituted pyrazole ring significantly influences the biological activity of this compound. Modifications in these groups can lead to variations in potency and selectivity towards different biological targets.

| Structural Feature | Effect on Activity |

|---|---|

| Trifluoromethyl Group | Enhances lipophilicity and biological activity against bacteria |

| Dimethyl Substitution | Modulates interaction with biological targets, potentially increasing potency |

Q & A

Q. What are the optimal synthetic routes for 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea?

Methodological Answer: The synthesis typically involves multi-step reactions:

Pyrazole Core Formation : Condensation of hydrazine derivatives with diketones or β-ketoesters under acidic conditions to form the 1,5-dimethylpyrazole ring .

Ethyl Linker Introduction : Alkylation of the pyrazole nitrogen using ethylating agents (e.g., ethyl bromide) .

Urea Bridge Assembly : Reaction of the intermediate amine with 4-(trifluoromethyl)phenyl isocyanate under anhydrous conditions (e.g., in DMF with triethylamine as a base) .

Key Considerations :

- Purification via column chromatography or recrystallization.

- Reaction monitoring using TLC or HPLC .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR to confirm regiochemistry of the pyrazole ring and urea linkage .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., ESI+ or MALDI-TOF) .

- HPLC : Assess purity (>95% by reverse-phase HPLC) .

- IR Spectroscopy : Identify urea C=O stretches (~1640–1680 cm) and pyrazole C-N vibrations .

Advanced Research Questions

Q. How can researchers design experiments to establish structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Systematic Substituent Variation :

- Biological Assays :

Q. Table 1: Example SAR for Pyrazole-Urea Derivatives

| Substituent (R) | Enzyme Inhibition (IC, nM) | Selectivity (vs. off-target) |

|---|---|---|

| CF | 12 ± 1.5 | 50-fold |

| Cl | 45 ± 3.2 | 10-fold |

| OCH | >1000 | N/A |

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

- Standardize Assay Conditions : Control variables (e.g., pH, temperature, cell lines) .

- Orthogonal Validation : Use complementary techniques (e.g., SPR for binding affinity vs. cellular assays for functional activity) .

- Meta-Analysis : Compare data across studies with similar substituents (e.g., trifluoromethyl vs. chlorophenyl groups) .

Q. What strategies are recommended for determining the crystal structure of this compound?

Methodological Answer:

- Crystallization : Optimize solvent systems (e.g., DMSO/water or ethanol/diethyl ether) .

- X-ray Diffraction : Use SHELXL for refinement (single-crystal data collected at 100 K) .

- Hydrogen Bond Analysis : Apply graph-set analysis (e.g., Etter’s rules) to identify key interactions (e.g., urea N-H···O=C motifs) .

Q. How can computational methods predict target interactions and binding modes?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.